N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide
Description
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide is an organic compound with an intricate structure characterized by a phenyl ring substituted with a bis(prop-2-enyl)amino group and an acetamide group
Properties
IUPAC Name |
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-9-16(10-5-2)14-8-6-7-13(11-14)15-12(3)17/h4-8,11H,1-2,9-10H2,3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJBZWRNYSXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548862 | |
| Record name | N-{3-[Di(prop-2-en-1-yl)amino]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69962-41-0 | |
| Record name | N-{3-[Di(prop-2-en-1-yl)amino]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide can be synthesized through a multi-step process:
Starting Materials: : The synthesis typically begins with commercially available 3-nitroaniline.
Reduction Step: : 3-nitroaniline is reduced to 3-aminophenylamine.
N-Alkylation: : The 3-aminophenylamine undergoes N-alkylation using prop-2-enyl halides under basic conditions to form the bis(prop-2-enyl)amino group.
Amide Formation: : Finally, the intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial synthesis might employ similar steps but optimized for scale. High-throughput reactions, flow chemistry techniques, and continuous reactors are often utilized to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide can undergo oxidation reactions at the prop-2-enyl groups, leading to various oxidized products.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like KMnO4 or CrO3 are commonly used in oxidation reactions.
Substitution Reagents: : Nucleophiles such as alkoxides, thiolates, and amines are often employed for substitution reactions.
Major Products Formed
The major products depend on the specific reactions. Oxidation typically yields carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functionalities depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Anticancer Activity
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide has shown promise as a potential anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of protein kinases, which are crucial in signaling pathways associated with cancer progression.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties. Investigations into related compounds have suggested their efficacy in protecting neuronal cells from excitotoxicity, which is linked to neurodegenerative diseases like Alzheimer's. The mechanism often involves the modulation of calcium ion channels, such as TRPC6, which are implicated in neuronal survival and function .
Chemical Biology
Ligand Development
this compound can serve as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with metal ions, which can be utilized in various biochemical assays and therapeutic applications. The ability to modify the ligand's structure further enhances its versatility for specific biological targets.
Bioactive Molecule Discovery
The compound is being explored for its potential as a bioactive molecule in drug discovery. Its interactions with biological macromolecules (proteins, nucleic acids) are of particular interest, as they may lead to the identification of new therapeutic targets or the development of novel drugs .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is being investigated for its role in synthesizing advanced materials, such as polymers and nanomaterials. The compound's functional groups can be integrated into polymer matrices to enhance properties like thermal stability and mechanical strength.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Neuroprotection | Protection against excitotoxicity | |
| Antimicrobial | Potential activity against bacterial strains |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of similar compounds, it was found that modifications to the amine group significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy .
Case Study: Neuroprotective Mechanism
A recent investigation into neuroprotective mechanisms revealed that compounds analogous to this compound could inhibit TRPC6-mediated calcium influx, leading to reduced neuronal death under ischemic conditions. This suggests a pathway for developing new treatments for ischemic stroke and other neurodegenerative diseases .
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action depends on the context in which the compound is used. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Conclusion
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide is a compound of significant interest in multiple scientific disciplines. Its unique structure allows for a variety of chemical reactions, making it a valuable building block in organic synthesis, while its potential applications in biology and medicine warrant further research and development. By understanding its preparation, reactivity, and applications, researchers can continue to explore its potential across different fields.
Biological Activity
N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a bis(prop-2-enyl)amino group attached to a phenyl ring, with an acetamide functional group. This unique structure may contribute to its biological properties, particularly its interaction with various biological targets.
Chemical Structure
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The antibacterial and antifungal activities of related compounds have been documented, suggesting that this compound may possess similar effects.
Antibacterial Activity
A study on related compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM for different bacterial strains, indicating significant potential for this compound to inhibit bacterial growth .
Antifungal Activity
The antifungal efficacy was also noted in related studies, where compounds exhibited MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests that this compound could be effective against fungal pathogens as well.
The mechanism of action for compounds similar to this compound typically involves interaction with specific enzymes or receptors. The diallylamine moiety may facilitate binding to targets involved in cellular signaling pathways, potentially modulating their activity .
Case Studies
- Inhibition of Protein Kinases :
- Cytotoxicity Studies :
Table 1: Biological Activity Summary
| Activity Type | Target Organisms | MIC (µM) Range |
|---|---|---|
| Antibacterial | E. coli | 4.69 - 156.47 |
| S. aureus | 5.64 - 77.38 | |
| P. aeruginosa | 13.40 - 137.43 | |
| Antifungal | C. albicans | 16.69 - 78.23 |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Analog A | CCRF-CEM | 10 |
| Analog B | MCF-7 | 50 |
| This compound | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
